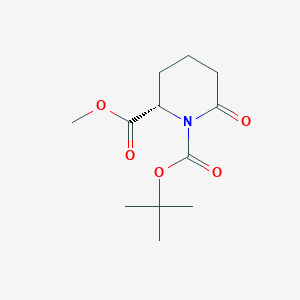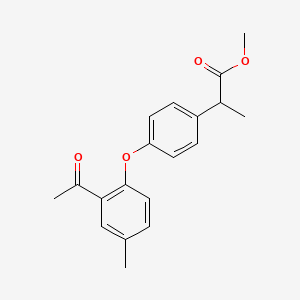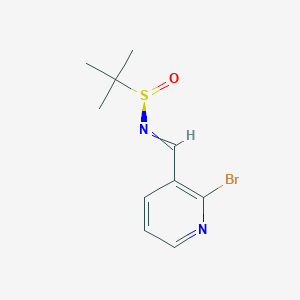
(R)-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a chloroisoquinoline moiety, a trifluoroethyl group, and a sulfinamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Chloroisoquinoline Intermediate: The synthesis begins with the preparation of 3-chloroisoquinoline, which can be achieved through the chlorination of isoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of the Trifluoroethyl Group: The next step involves the introduction of the trifluoroethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the chloroisoquinoline intermediate with a trifluoroethylating agent such as trifluoroethyl iodide (CF3CH2I) in the presence of a base like potassium carbonate (K2CO3).
Sulfinamide Formation: The final step involves the formation of the sulfinamide group. This can be accomplished by reacting the intermediate with a sulfinamide reagent such as tert-butanesulfinamide (t-BuSO2NH2) under appropriate conditions, typically involving a base like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the chloroisoquinoline moiety, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the isoquinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfonamide derivatives
Reduction: Reduced isoquinoline derivatives
Substitution: Substituted isoquinoline derivatives
科学的研究の応用
®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The chloroisoquinoline moiety can interact with aromatic residues in the active sites of enzymes, while the sulfinamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- ®-N-((S)-1-(3-Bromoisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(3-Fluoroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-1-(3-Methoxyisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-((S)-1-(3-Chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1509899-70-0 |
|---|---|
分子式 |
C15H16ClF3N2OS |
分子量 |
364.8 g/mol |
IUPAC名 |
(R)-N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C15H16ClF3N2OS/c1-14(2,3)23(22)21-13(15(17,18)19)9-4-5-10-8-20-12(16)7-11(10)6-9/h4-8,13,21H,1-3H3/t13-,23+/m0/s1 |
InChIキー |
LQOJJEBLPULPJO-ZAMGYDSWSA-N |
異性体SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F |
正規SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


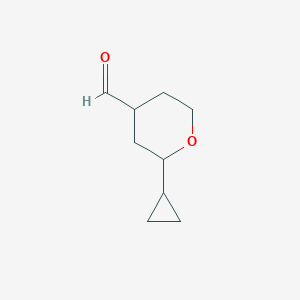
![4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine](/img/structure/B14043211.png)
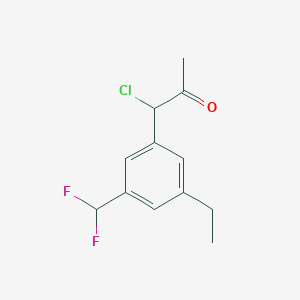
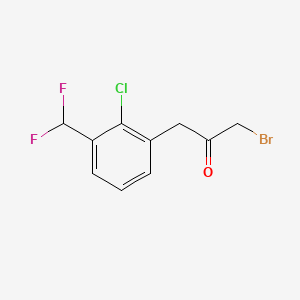
![(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
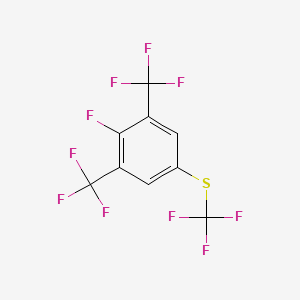
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14043235.png)
